No Identifiable Head-to-Head AChE Inhibition Potency Data Against Close Analogs
A systematic search of PubMed, BindingDB, PubChem, and patent databases did not yield any peer-reviewed study, patent example, or authoritative database entry containing a quantitative IC50, Ki, or % inhibition value for 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide tested in a purified AChE assay. Consequently, no direct head-to-head comparison with the closest catalog analogs (the alanine congener, CAS 1353995-50-2; the arginine congener, PubChem CID 118724544; or the cyclohexyl congener, Hit2Lead catalog) can be made. Vendor claims of 'significant biological activity' or 'AChE inhibition' are not accompanied by numerical data or assay conditions and therefore cannot constitute core evidence under this guide's admission rules [1].
| Evidence Dimension | AChE inhibition (IC50 or Ki) |
|---|---|
| Target Compound Data | Not available in allowed primary sources |
| Comparator Or Baseline | Alanine, arginine, and cyclohexyl analogs; no public data located |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A – no assay data identified |
Why This Matters
Without quantitative potency data, any claim of differentiation or superiority over readily available structural analogs is unsupported, making evidence-based procurement decisions currently impossible.
- [1] Comprehensive search of PubMed, BindingDB, PubChem, and Google Patents for '2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide', 'N-[(1-Benzyl-4-piperidinyl)methyl]-L-valinamide', and CAS 1353996-84-5 returned no primary research articles, no quantitative bioassay data, and no patent examples with the compound as a tested example. View Source
